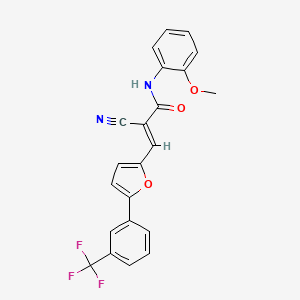
(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C22H15F3N2O3 and its molecular weight is 412.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide is a compound of significant interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C18H13F3N2O
- Molecular Weight : 348.30 g/mol
Its structure features a cyano group, a methoxyphenyl moiety, and a trifluoromethyl-substituted phenyl ring, which contribute to its biological activity.
Research indicates that this compound exhibits inhibitory effects on various enzymes and biological pathways:
- Tyrosinase Inhibition : Similar compounds have demonstrated the ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. This inhibition can lead to decreased melanogenesis and may be beneficial in treating hyperpigmentation disorders .
- Antioxidant Activity : Some studies suggest that derivatives of this compound may possess antioxidant properties, which can protect cells from oxidative stress and damage .
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of this compound against various pathogens. The results indicated:
- Effective Against Gram-positive and Gram-negative Bacteria : The compound exhibited significant inhibitory effects on bacterial growth, suggesting potential as an antimicrobial agent.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have also been investigated in several cancer cell lines. Key findings include:
- Selective Cytotoxicity : The compound showed selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .
- Mechanisms of Action : The anticancer activity may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate these mechanisms fully.
Table 1: Summary of Biological Activities
Case Studies
- Case Study on Tyrosinase Inhibition :
- Cytotoxicity in Cancer Cells :
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(2-methoxyphenyl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2O3/c1-29-20-8-3-2-7-18(20)27-21(28)15(13-26)12-17-9-10-19(30-17)14-5-4-6-16(11-14)22(23,24)25/h2-12H,1H3,(H,27,28)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIZQGLXYFLCOP-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














